2-(5-Bromo-2-furyl)-1h-benzimidazole
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Overview
Description
“2-(5-Bromo-2-furyl)-1h-benzimidazole” is a compound that contains a benzimidazole core, which is a fused benzene and imidazole ring, and a furyl group, which is a furan ring (a five-membered ring with four carbon atoms and one oxygen atom) with a bromine atom attached. The presence of these functional groups could potentially give this compound interesting chemical properties .
Molecular Structure Analysis
The benzimidazole core of the molecule is aromatic, meaning it has a stable, ring-like structure with delocalized electrons. The furyl group is also aromatic. The bromine atom on the furyl group is a halogen, and could potentially be reactive .Chemical Reactions Analysis
Benzimidazoles are known to participate in a variety of chemical reactions, often acting as a base or a nucleophile. The bromine atom on the furyl group could potentially be displaced in a substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. As an aromatic compound with a halogen, it’s likely to be relatively stable, but the bromine could make it reactive under certain conditions .Scientific Research Applications
- Summary of the application : The compound 2-(5-Bromo-2-furyl)quinoxaline and 3-(5-bromo-2-furyl)-2-quinoxalone were obtained by the action of bromine on the corresponding quinoxaline derivatives .
- Methods of application : The compounds were also synthesized by condensation of o-phenylenediamine with, respectively, (5-bromo-2-furyl)glyoxal or (5-bromo-2-furyl)glyoxylic acid esters .
- Results or outcomes : The research resulted in the successful synthesis of 2-(5-Bromo-2-furyl)quinoxaline and 3-(5-bromo-2-furyl)-2-quinoxalone .
- Summary of the application : The compound cis-3-(5-nitro-2-furyl)-2-(5-bromo-2-furyl)acrylonitrile was obtained from a related compound through a bromination process .
- Methods of application : The bromination was carried out at a higher temperature (70–73°C), and the compound was also produced by heating related compounds in refluxing acetone .
- Results or outcomes : The research resulted in the successful synthesis of cis-3-(5-nitro-2-furyl)-2-(5-bromo-2-furyl)acrylonitrile .
Application in Organic Chemistry
Application in the Synthesis of Furan Compounds
- Summary of the application : 2-(5-Bromo-2-furyl)quinoxaline and 3-(5-bromo-2-furyl)-2-quinoxalone were obtained by the action of bromine on the corresponding quinoxaline derivatives .
- Methods of application : The compounds were also synthesized by condensation of o-phenylenediamine with, respectively, (5-bromo-2-furyl)glyoxal or (5-bromo-2-furyl)glyoxylic acid esters .
- Results or outcomes : The research resulted in the successful synthesis of 2-(5-Bromo-2-furyl)quinoxaline and 3-(5-bromo-2-furyl)-2-quinoxalone .
- Summary of the application : cis- and trans- 3-(5-Nitro-2-furyl)-2-(5-bromo-2-furyl)acrylic acids and their functional derivatives have been synthesized .
- Methods of application : The synthesis process was not detailed in the source .
- Results or outcomes : The research resulted in the successful synthesis of cis- and trans- 3-(5-Nitro-2-furyl)-2-(5-bromo-2-furyl)acrylic acids and their functional derivatives .
Application in Quinoxaline Derivatives
Application in Furan Compounds
Future Directions
properties
IUPAC Name |
2-(5-bromofuran-2-yl)-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2O/c12-10-6-5-9(15-10)11-13-7-3-1-2-4-8(7)14-11/h1-6H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDASWRVQPNUUNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromo-2-furyl)-1h-benzimidazole |
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